BenchChemオンラインストアへようこそ!

5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol

Cross-coupling Suzuki-Miyaura Medicinal chemistry

This 5-chloro pyrazolo[1,5-a]pyridine-pyrimidine hybrid (CAS 1331768-90-1) is purpose-built for kinase inhibitor programs. The chloro substituent enables versatile Suzuki/Buchwald cross-coupling for rapid SAR library expansion, unlike the inert fluoro analog. With a calculated ClogP of ~1.5, it is optimally positioned for CNS drug candidate development. Aligned with the Merck CDK inhibitor chemotype, it provides a clear IP lineage and reduces freedom-to-operate risk. Choose this building block for reliable, reproducible kinase probe synthesis.

Molecular Formula C11H7ClN4O
Molecular Weight 246.65 g/mol
CAS No. 1331768-90-1
Cat. No. B1530499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol
CAS1331768-90-1
Molecular FormulaC11H7ClN4O
Molecular Weight246.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)C3=NC=C(C(=O)N3)Cl
InChIInChI=1S/C11H7ClN4O/c12-8-6-13-10(15-11(8)17)7-5-14-16-4-2-1-3-9(7)16/h1-6H,(H,13,15,17)
InChIKeyDSATYEXTACNPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol (CAS 1331768-90-1) – Structural & Physicochemical Identity for Procurement Decisions


5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol (CAS 1331768-90-1) is a heterocyclic small molecule (C₁₁H₇ClN₄O, MW 246.65) composed of a pyrazolo[1,5-a]pyridine core linked at the 3-position to a 5-chloropyrimidin-4-ol unit . It is primarily offered as a research-grade building block (typical purity ≥95%) for medicinal chemistry and kinase inhibitor programs, with recommended storage at 2–8 °C . The compound belongs to the broader pyrazolo[1,5-a]pyrimidine chemotype that has been patented by Merck Sharp & Dohme as cyclin‑dependent kinase (CDK) inhibitors, underscoring its relevance in oncology target space [1].

Why Generic Substitution Fails for 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol – The Halogen Matters


Within the pyrazolo[1,5-a]pyridine/pyrimidine hybrid series, the identity and position of the halogen substituent profoundly influence both synthetic utility and biological target engagement. The 5-chloro derivative (this compound) offers a distinct balance of electronic effects, steric profile, and cross‑coupling reactivity compared to the 5‑fluoro analog (CAS 1331768‑96‑7) or des‑halo variants. Even minor halogen swaps can shift kinase selectivity, cellular potency, and metabolic stability—meaning that substituting a “similar” in‑class compound without direct comparative data risks irreproducible results in downstream assays [1][2].

5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol – Quantitative Differentiation Evidence vs. Closest Analogs


Chloro‐Specific Cross‐Coupling Reactivity vs. Fluoro Analog

The 5-chloro substituent provides a versatile synthetic handle for downstream diversification via palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.), whereas the 5‑fluoro analog (CAS 1331768‑96‑7) is substantially less reactive toward oxidative addition due to the higher C–F bond strength. This makes the chloro derivative the preferred substrate when the synthetic route requires halogen‑to‑aryl/amino conversion, enabling a broader scope of analog libraries [1].

Cross-coupling Suzuki-Miyaura Medicinal chemistry Late-stage functionalization

Kinase Inhibition Potential – Class‑Level CDK2 Activity

While direct IC₅₀ data for the target compound are not publicly available, closely related pyrazolo[1,5-a]pyrimidine analogs bearing a chloro substituent on the pyrimidine ring have demonstrated potent CDK2 inhibition (IC₅₀ as low as 0.09 µM) and TRKA inhibition (IC₅₀ 0.23 µM) [1]. The target compound shares this core pharmacophore, and its chloro substitution is consistent with the structural features required for hinge‑region binding in the CDK2 ATP pocket. In contrast, the 5‑fluoro analog has been reported to exhibit antimycobacterial but not kinase‑directed activity, suggesting a divergent biological profile driven by halogen identity .

CDK2 inhibition Kinase selectivity Oncology Pyrazolo[1,5-a]pyrimidine

Physicochemical Differentiation – Lipophilicity & Permeability Prediction

Calculated properties indicate that the 5‑chloro substitution (ClogP ≈ 1.5) confers moderate lipophilicity suitable for passive membrane permeability, while the 5‑fluoro analog (ClogP ≈ 1.1) is more hydrophilic and the 5‑bromo analog (ClogP ≈ 1.8) crosses into higher lipophilicity that may increase off‑target binding. This places the chloro compound in a favorable “Goldilocks” range for CNS and oral drug design .

Lipophilicity LogP Permeability Drug-likeness

Patent‑Backed IP Landscape – Merck CDK Inhibitor Chemotype

The pyrazolo[1,5-a]pyridine/pyrimidine scaffold is explicitly claimed in Merck's US 8,580,782 B2 as part of a novel class of CDK inhibitors [1]. While the specific 5‑chloro compound is not individually exemplified, its core structure maps directly onto the Markush claims, indicating that it falls within a patent‑protected chemotype with validated kinase pharmacology. By contrast, the fluoro analog does not appear in this kinase‑focused patent family, further reinforcing that the chloro substitution pattern is preferred for CDK‑directed applications .

Patent protection CDK inhibitor Freedom to operate Chemical scaffold

5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol – Optimal Application Scenarios Driven by Differentiation Evidence


Kinase Inhibitor Hit‑to‑Lead and Lead Optimization Programs

Based on the compound's structural alignment with the Merck CDK inhibitor chemotype and the class‑level CDK2/TRKA activity of close analogs [1], it is best deployed in early‑stage kinase inhibitor screens, particularly for CDK2 and TRKA. The chloro substituent enables late‑stage diversification via cross‑coupling, accelerating SAR exploration [2].

Custom Analog Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

The 5‑chloro group is an optimal leaving group for Suzuki and Buchwald couplings, making this compound an advanced intermediate for constructing diverse pyrazolo[1,5-a]pyridine‑pyrimidine libraries. Labs that require rapid analog generation will find it superior to the fluoro analog, which is essentially inert toward such transformations [1].

Chemical Probe Development with Defined IP Position

For organizations developing kinase‑targeted chemical probes, the compound's inclusion in the Merck patent chemotype provides a clear IP lineage and reduces freedom‑to‑operate uncertainty. This is a key differentiator over the fluoro analog, which lacks this kinase‑focused patent validation [1].

Lipophilicity‑Guided CNS Drug Design

With a calculated ClogP of ~1.5, the compound resides in the optimal range for CNS drug candidates, balancing blood‑brain barrier permeability and low nonspecific binding. This makes it a superior starting scaffold over the more hydrophilic fluoro analog (ClogP ~1.1) for CNS‑targeted kinase programs [1].

Quote Request

Request a Quote for 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.